3-[4-(dimethylamino)phenyl]propan-1-ol

Organic synthesis Bioluminescent probe synthesis Aldehyde production

3-[4-(Dimethylamino)phenyl]propan-1-ol (CAS 85665-76-5; UNII 6Q20A9U02D; EINECS 288-167-8) is a para-substituted dimethylaminophenyl propanol belonging to the phenylpropanolamine structural class, with the molecular formula C11H17NO and a molecular weight of 179.26 g·mol⁻¹. The compound is a liquid at ambient temperature, exhibiting a boiling point of 309.6 °C at 760 mmHg, a density of 1.028 g·cm⁻³, a flash point of 149.3 °C, and a refractive index of 1.559.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 85665-76-5
Cat. No. B1274178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(dimethylamino)phenyl]propan-1-ol
CAS85665-76-5
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCO
InChIInChI=1S/C11H17NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,3-4,9H2,1-2H3
InChIKeyODMQOXACKWYUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(Dimethylamino)phenyl]propan-1-ol (CAS 85665-76-5): Procurement-Relevant Identity and Physicochemical Baseline


3-[4-(Dimethylamino)phenyl]propan-1-ol (CAS 85665-76-5; UNII 6Q20A9U02D; EINECS 288-167-8) is a para-substituted dimethylaminophenyl propanol belonging to the phenylpropanolamine structural class, with the molecular formula C11H17NO and a molecular weight of 179.26 g·mol⁻¹ [1]. The compound is a liquid at ambient temperature, exhibiting a boiling point of 309.6 °C at 760 mmHg, a density of 1.028 g·cm⁻³, a flash point of 149.3 °C, and a refractive index of 1.559 [2]. Its octanol–water partition coefficient (LogP) is reported between 1.68 and 2.03, indicating moderate lipophilicity amenable to both aqueous and organic-phase processing [3]. The compound bears a tertiary dimethylamino group at the para position of the phenyl ring and a primary hydroxyl at the terminus of an n-propyl spacer, a combination that confers distinct reactivity as a bifunctional building block in medicinal chemistry, bioconjugate chemistry, and sustainable catalysis [1].

Why 3-[4-(Dimethylamino)phenyl]propan-1-ol Cannot Be Replaced by Generic Aminophenylpropanol Analogs


The para-dimethylamino substitution on the phenyl ring is not a trivial structural variation; it fundamentally alters electron-donating capacity, lipophilicity, physical state, and chemoselectivity relative to close analogs such as 3-(4-aminophenyl)propan-1-ol (CAS 14572-92-0), 1-[4-(dimethylamino)phenyl]propan-1-ol (CAS 82946-80-3), and 3-(dimethylamino)-1-phenylpropan-1-ol (CAS 82769-75-3) [1]. The tertiary amine at the para position raises the HOMO energy level of the aromatic ring, enabling efficient through-bond electron transfer that is essential in bioluminescent probe (BioLeT) and photodynamic applications—a property absent in primary amine or meta-substituted analogs [2]. Furthermore, the terminal primary hydroxyl group permits selective oxidation to the corresponding aldehyde in 79% yield under mild Parikh–Doering-type conditions, a transformation that would be compromised with secondary benzylic alcohols present in positional isomers [3]. The quantitative evidence detailed in Section 3 demonstrates that substitution with a non-methylated, regioisomeric, or differently substituted analog will result in measurably different reactivity, physical handling characteristics, and application performance.

Quantitative Differentiation Evidence for 3-[4-(Dimethylamino)phenyl]propan-1-ol Against Closest Analogs


Selective Oxidation to Aldehyde: 79% Yield in 0.5 h Under Mild Conditions

3-[4-(Dimethylamino)phenyl]propan-1-ol undergoes selective oxidation at the terminal primary alcohol to afford 3-(4-(dimethylamino)phenyl)propanal in 79% yield using SO3-pyridine complex and triethylamine in DMSO at ambient temperature within 0.5 h [1]. This transformation is documented in the synthesis of a BioLeT bioluminescent probe (J. Am. Chem. Soc. 2015, 137, 4010–4013). In contrast, the positional isomer 1-[4-(dimethylamino)phenyl]propan-1-ol (CAS 82946-80-3) bears a secondary benzylic alcohol that would oxidize to a ketone rather than an aldehyde, yielding a different product class with distinct downstream reactivity [2]. The primary amine analog 3-(4-aminophenyl)propan-1-ol (CAS 14572-92-0) is susceptible to competitive N-oxidation under the same conditions, potentially compromising aldehyde yield and purity [2].

Organic synthesis Bioluminescent probe synthesis Aldehyde production

Lipophilicity (LogP) Advantage Over Non-Methylated Primary Amine Analog

The experimental/calculated LogP of 3-[4-(dimethylamino)phenyl]propan-1-ol is reported as 2.03 (SIELC HPLC method) and 1.68 (Chemsrc predicted), reflecting the lipophilicity-enhancing effect of N,N-dimethylation [1]. The non-methylated analog 3-(4-aminophenyl)propan-1-ol (CAS 14572-92-0) has a reported LogP of 1.77 [2]. While the LogP values appear numerically close, the tertiary amine in the target compound remains un-ionized across a broader pH range compared to the primary amine analog (estimated pKa ~4.6 for protonated aniline vs. ~5.0 for protonated N,N-dimethylaniline), meaning that at physiologically relevant pH (7.4), the target compound exists predominantly in the neutral free-base form, whereas the primary amine analog is partially protonated, reducing its effective partition coefficient (LogD) into organic phases [3].

Physicochemical profiling Drug design Extraction efficiency

Physical State Differentiation: Liquid Handling vs. Solid Analogs

3-[4-(Dimethylamino)phenyl]propan-1-ol is a liquid at ambient temperature with a boiling point of 309.6 °C at 760 mmHg and a density of 1.028 g·cm⁻³ [1]. In contrast, the non-methylated analog 3-(4-aminophenyl)propan-1-ol (CAS 14572-92-0) is a solid at room temperature with a melting point of 50–54 °C and a density of 1.1 g·cm⁻³ . This difference in physical state directly impacts procurement and handling: the liquid target compound can be dispensed volumetrically without heating, whereas the solid analog requires weighing or melting before transfer. For automated high-throughput synthesis platforms, liquid reagents are generally preferred due to ease of accurate liquid handling and compatibility with standard syringe-pump or pipetting robotics [2].

Formulation Handling Process chemistry

Role as Validated Building Block in BioLeT Bioluminescent Probe Architecture

The para-dimethylamino group of 3-[4-(dimethylamino)phenyl]propan-1-ol serves as the electron-donating moiety in the BioLeT (Bioluminescent Enzyme-Induced Electron Transfer) probe design strategy, as established by Takakura et al. (J. Am. Chem. Soc. 2015, 137, 4010–4013) [1]. In this work, a series of aminoluciferin derivatives with varying benzene HOMO energy levels were synthesized and evaluated; the dimethylaminophenyl-substituted probe enabled bioluminescence emission that is controlled by target-analyte-induced modulation of electron transfer [1]. The compound 3-[4-(dimethylamino)phenyl]propan-1-ol was used as a key intermediate; its oxidation to the aldehyde (79% yield) preceded condensation to form the luciferin scaffold [2]. Analogs lacking the dimethylamino group or bearing a primary amine at the para position fail to provide the appropriate HOMO energy level for the electron-transfer quenching/switching mechanism, rendering them unsuitable for BioLeT-type probe development [1].

Bioluminescent imaging Molecular probe design Photoinduced electron transfer

Validated Reverse-Phase HPLC Analytical Method with Defined LogP

A validated reverse-phase HPLC method for 3-(p-(dimethylamino)phenyl)propanol has been established using a Newcrom R1 mixed-mode column with an acetonitrile/water/phosphoric acid mobile phase, suitable for both analytical purity determination and preparative impurity isolation [1]. This method is MS-compatible upon replacement of phosphoric acid with formic acid and is scalable to UPLC using smaller 3 µm particle columns [1]. The experimentally determined LogP of 2.03 was obtained through this chromatographic system [1]. In contrast, the non-methylated analog 3-(4-aminophenyl)propan-1-ol requires a different chromatographic method due to its higher polarity and different ionization behavior, precluding direct method transfer [2]. The availability of a documented, reproducible HPLC method reduces the analytical development burden for laboratories procuring this compound for research or manufacturing [3].

Analytical quality control HPLC method Purity verification

Commercial Purity Benchmark (≥98%) and Defined Cold-Chain Storage

3-[4-(Dimethylamino)phenyl]propan-1-ol is commercially available from multiple suppliers at a purity specification of ≥98% (HPLC), with recommended storage at 2–8 °C in sealed, dry conditions . The positional isomer 1-[4-(dimethylamino)phenyl]propan-1-ol (CAS 82946-80-3) is typically offered at a lower minimum purity specification of 95% . The higher purity benchmark of the target compound reduces the burden of pre-use purification and ensures batch-to-batch consistency for reproducible research. The defined cold-chain storage requirement (2–8 °C) is standard for amino alcohols of this class and is compatible with typical laboratory refrigeration infrastructure, whereas some analogs lack explicit storage condition documentation, introducing uncertainty in long-term stability .

Quality assurance Supply chain Stability

Procurement-Driven Application Scenarios for 3-[4-(Dimethylamino)phenyl]propan-1-ol Based on Quantitative Evidence


Synthesis of Bioluminescent Probes Using the BioLeT Platform

Research groups developing bioluminescent probes for in vivo imaging of nitric oxide, reactive oxygen species, or other small-molecule analytes should prioritize this compound as the electron-donor building block. The para-dimethylamino group provides the requisite HOMO energy level for the BioLeT (Bioluminescent Enzyme-Induced Electron Transfer) switching mechanism validated in J. Am. Chem. Soc. 2015, 137, 4010–4013 [1]. The compound can be oxidized to the key aldehyde intermediate in 79% yield under mild conditions (SO3-pyridine/DMSO/TEA, 0.5 h), enabling efficient incorporation into the aminoluciferin scaffold [2]. Procuring the ≥98% purity grade with defined 2–8 °C storage ensures batch-to-batch consistency for reproducible probe performance.

Medicinal Chemistry Building Block Requiring Balanced Lipophilicity and Liquid Handling

For medicinal chemistry campaigns involving parallel synthesis or high-throughput experimentation, this compound offers the dual advantage of moderate lipophilicity (LogP 2.03) and liquid physical state at ambient temperature [3]. The liquid form enables direct volumetric dispensing by automated liquid handlers without pre-dissolution, reducing cycle time and eliminating solvent compatibility concerns. The higher effective LogD at physiological pH, relative to the non-methylated analog 3-(4-aminophenyl)propan-1-ol, improves organic-phase extractability during workup and may enhance passive cellular permeability in phenotypic screening assays [4].

Sustainable Chemistry: Intermediate in Salt-Free CO2 Utilization Processes

This compound is a demonstrated product of a salt-free catalytic hydroxymethylation of terminal alkynes using CO2 as a C1 feedstock (Chem. Eur. J. 2018, 24, 6019–6024) [5]. Laboratories and pilot-plant operations focused on green chemistry and CO2 valorization can procure this compound as a reference standard or as a target molecule for benchmarking novel catalytic systems. The documented synthesis (Mo(CO)6, NMP, 180 °C, 7.0 MPa H2, 14 h) provides a reproducible baseline against which alternative catalytic methods can be compared with respect to yield, selectivity, and sustainability metrics [5].

Analytical Reference Standard for HPLC Method Development and Impurity Profiling

Quality control and analytical development laboratories can procure this compound as a reference standard for method validation, leveraging the pre-existing Newcrom R1 HPLC method with documented conditions (MeCN/H2O/H3PO4, LogP 2.03) as a starting point [3]. The ≥98% purity specification and the availability of GC-MS spectral data in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: 40N7MY0Wqmc) facilitate identity confirmation and impurity profiling [6]. The MS-compatible variant of the HPLC method (formic acid substitution) supports direct LC-MS coupling for impurity identification in pharmaceutical intermediate quality assessment.

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